Technical Monograph: Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate
Technical Monograph: Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate
An in-depth technical guide on Benzyl 5-methyl-1H-pyrazole-3-carboxylate , designed for researchers in medicinal chemistry and organic synthesis.
Scaffold Analysis, Synthesis Strategy, and Chemical Utility
Executive Summary & Identity
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic ester used primarily as a pharmacophore building block in the development of kinase inhibitors and agrochemical agents. It belongs to the class of 3,5-disubstituted pyrazoles, a structural motif critical for hydrogen bond donor/acceptor interactions in active sites.
Critical Note on Registry & Nomenclature: While the parent acid (5-methyl-1H-pyrazole-3-carboxylic acid ) is well-indexed under CAS 402-61-9 , the specific benzyl ester of the N-unsubstituted pyrazole is frequently cited in patent literature as an intermediate rather than a commodity chemical. Researchers must distinguish this compound from its N-benzyl isomer (Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, CAS 17607-81-7), which has significantly different reactivity profiles.
| Chemical Attribute | Details |
| Systematic Name | Benzyl 5-methyl-1H-pyrazole-3-carboxylate |
| Parent Acid CAS | 402-61-9 (Reference for synthesis) |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Core Scaffold | Pyrazole-3-carboxylate |
| Tautomerism | Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution (See Section 2). |
Structural Dynamics: The Tautomerism Challenge
In solution, 1H-pyrazoles undergo rapid annular tautomerism. For the target compound, the proton on the nitrogen atom oscillates between positions N1 and N2. This results in the equivalence of the 3- and 5-positions unless the nitrogen is substituted.
This equilibrium impacts NMR interpretation and regioselectivity during subsequent N-alkylation reactions.
Visualization: Tautomeric Equilibrium
Synthesis Logic & Causality
To obtain high-purity Benzyl 5-methyl-1H-pyrazole-3-carboxylate, direct cyclization of benzyl acetoacetate with hydrazine is often avoided due to the formation of pyrazolone byproducts (loss of benzyl alcohol). The preferred route is the Fischer Esterification of the stable parent acid.
Mechanistic Pathway[2][9][10][11]
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Preparation of Parent Acid: Oxidation of 3,5-dimethylpyrazole or hydrolysis of the ethyl ester (CAS 4027-57-0).
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Selective Esterification: Acid-catalyzed reaction with benzyl alcohol. Benzyl alcohol serves as both reactant and solvent to drive the equilibrium (Le Chatelier’s principle).
Visualization: Synthesis Workflow
Validated Experimental Protocol
Objective: Synthesis of Benzyl 5-methyl-1H-pyrazole-3-carboxylate from the parent acid.
Materials
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5-Methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9): 10.0 mmol (1.26 g)
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Benzyl alcohol (Reagent Grade): 20 mL (Excess)
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p-Toluenesulfonic acid monohydrate (p-TsOH): 1.0 mmol (0.19 g)
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Toluene: 50 mL (Azeotropic solvent)
Step-by-Step Methodology
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add the carboxylic acid, benzyl alcohol, p-TsOH, and toluene to the flask.
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Why Toluene? It forms an azeotrope with water (boiling point ~85°C), allowing continuous removal of water to drive the esterification to completion.
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Reflux: Heat the mixture to reflux (oil bath ~130°C) for 6–8 hours. Monitor water collection in the trap.
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Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid will remain at the baseline; the benzyl ester will move with an R_f ~ 0.5–0.6.
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Workup:
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Cool the mixture to room temperature.
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Dilute with Ethyl Acetate (50 mL).
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Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and p-TsOH.
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Wash with Brine (30 mL).
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Purification:
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Characterization:
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1H NMR (DMSO-d6): δ 13.0 (br s, 1H, NH), 7.35-7.45 (m, 5H, Ph), 6.50 (s, 1H, Pyrazole-CH), 5.30 (s, 2H, O-CH2-Ph), 2.25 (s, 3H, CH3).
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Applications in Drug Discovery
The benzyl ester moiety serves two distinct roles in medicinal chemistry:
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Protecting Group Strategy: The benzyl ester is orthogonal to methyl/ethyl esters. It can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving sensitive functionalities (e.g., N-boc, lactams) that would be destroyed by basic hydrolysis.
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Lipophilic Pharmacophore: In final drug candidates, the benzyl group provides hydrophobic bulk, often occupying "Selectivity Pockets" in kinase enzymes (e.g., p38 MAP kinase or CDK2), enhancing potency via Van der Waals interactions.
Comparative Reactivity Table
| Reagent | Reaction Type | Outcome on Scaffold |
| H₂ / Pd-C | Hydrogenolysis | Cleaves benzyl ester to free acid (CAS 402-61-9). |
| MeI / K₂CO₃ | N-Alkylation | Mixture of N1 and N2 alkylated products (Regioisomer separation required). |
| Hydrazine | Substitution | Forms Pyrazole-3-carbohydrazide (Scaffold hopping). |
References
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Synthesis of Pyrazole Carboxylic Acids: ChemicalBook. "5-Methyl-1H-pyrazole-3-carboxylic acid synthesis." Available at:
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Tautomerism in Pyrazoles: Molecules. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." 2021. Available at:
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Biological Activity of Pyrazole Esters: European Journal of Medicinal Chemistry. "Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides." 2021. Available at:
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General Properties of Pyrazole Esters: PubChem. "Ethyl 5-methyl-1H-pyrazole-3-carboxylate."[2][3][4][5][6] Available at:
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- 4. CAS#:17607-81-7 | 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Chemsrc [chemsrc.com]
- 5. ETHYL 1-BENZYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLATE [m.chemicalbook.com]
- 6. ETHYL 1-BENZYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLATE [m.chemicalbook.com]
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